molecular formula C19H12Cl2F3NO3 B453846 5-[(4-chlorophenoxy)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide

5-[(4-chlorophenoxy)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B453846
M. Wt: 430.2g/mol
InChI Key: YNNOSFGADAACLH-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a carboxamide group, a chlorophenoxy methyl group, and a chlorotrifluoromethyl phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenoxy)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenoxy)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorophenoxy and chlorotrifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-chlorophenoxy)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenoxy)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-bromophenoxy)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide
  • 5-[(4-methylphenoxy)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide

Uniqueness

5-[(4-chlorophenoxy)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both chlorophenoxy and chlorotrifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C19H12Cl2F3NO3

Molecular Weight

430.2g/mol

IUPAC Name

5-[(4-chlorophenoxy)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H12Cl2F3NO3/c20-12-2-4-13(5-3-12)27-10-14-6-8-17(28-14)18(26)25-16-9-11(19(22,23)24)1-7-15(16)21/h1-9H,10H2,(H,25,26)

InChI Key

YNNOSFGADAACLH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl

Origin of Product

United States

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